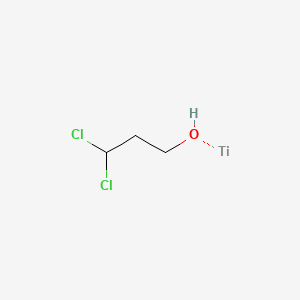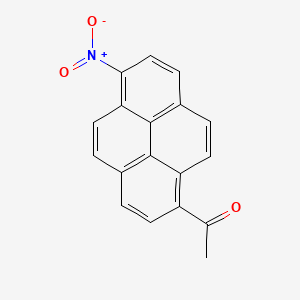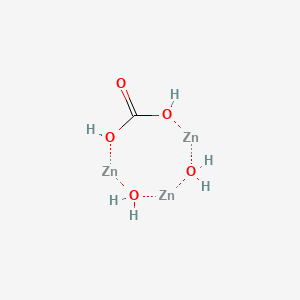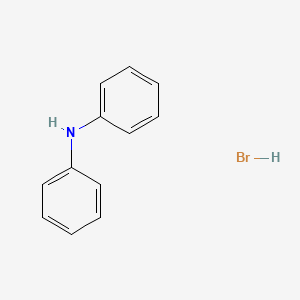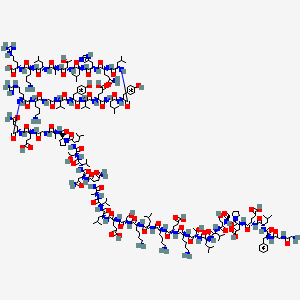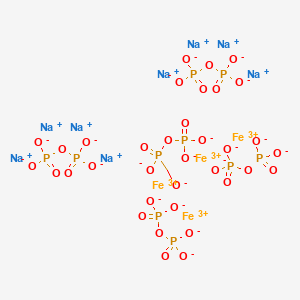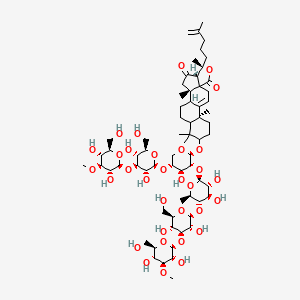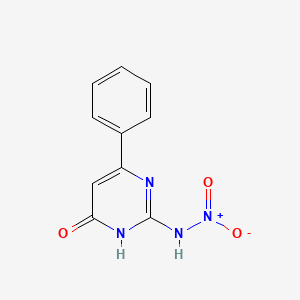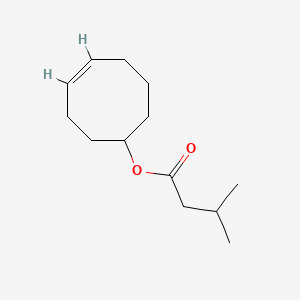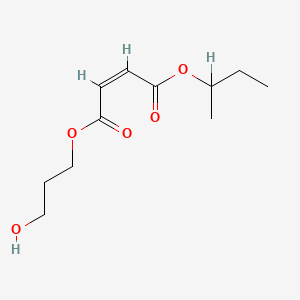
1,1,4,4-Tetramethoxy-2-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,4,4-Tetramethoxy-2-butene: is an organic compound with the molecular formula C8H16O4 . It is a colorless liquid that is stable under normal conditions and has low volatility and toxicity . This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,1,4,4-Tetramethoxy-2-butene can be synthesized through several methods. One common method involves the reaction of 2,5-dimethoxydihydrofuran with methanol in the presence of acids. This reaction is carried out using solid catalysts with acidic centers . Another method involves the reaction of chloroacetaldehyde dimethyl acetal with triphenylphosphine to generate acetaldehyde dimethyl acetal phosphine salt , which is then reacted with glyoxal monoacetal to produce this compound .
Industrial Production Methods:
The industrial production of this compound typically involves the use of solid catalysts and acidic centers to facilitate the reaction between 2,5-dimethoxydihydrofuran and methanol . This method is efficient, environmentally friendly, and simple to operate .
Chemical Reactions Analysis
Types of Reactions:
1,1,4,4-Tetramethoxy-2-butene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can also undergo reduction reactions to yield various reduced forms.
Substitution: Substitution reactions are common, where one or more methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Substitution reactions typically involve or under acidic or basic conditions.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids , while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,1,4,4-Tetramethoxy-2-butene has several scientific research applications, including:
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,4,4-tetramethoxy-2-butene involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. It can also participate in chemical reactions that modify its structure and properties, thereby influencing its biological and chemical activity .
Comparison with Similar Compounds
1,1,4,4-Tetramethyl-2-tetrazene: This compound is similar in structure but has different chemical properties and applications.
1,1,4,4-Tetramethoxy-2-butene (trans and cis isomers): These isomers have similar chemical properties but differ in their spatial arrangement.
Uniqueness:
This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its stability and low toxicity also contribute to its uniqueness and versatility in various applications .
Properties
CAS No. |
6922-38-9 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(Z)-1,1,4,4-tetramethoxybut-2-ene |
InChI |
InChI=1S/C8H16O4/c1-9-7(10-2)5-6-8(11-3)12-4/h5-8H,1-4H3/b6-5- |
InChI Key |
ZFGVCDSFRAMNMT-WAYWQWQTSA-N |
Isomeric SMILES |
COC(/C=C\C(OC)OC)OC |
Canonical SMILES |
COC(C=CC(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


